2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine typically involves the reaction of cyclopropylamine with 4-phenyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead structure for developing new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
4-phenylthiazole: Another thiazole derivative with a phenyl group, used in various medicinal applications.
Cyclopropylthiazole: A compound with a cyclopropyl group, similar in structure and reactivity.
Uniqueness
2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine is unique due to the presence of both cyclopropyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical development .
Properties
CAS No. |
1247733-88-5 |
---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.3 |
Purity |
80 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.